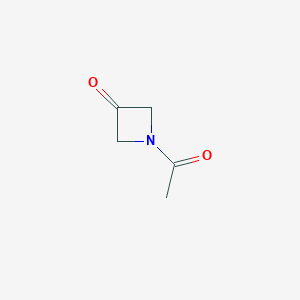

1-Acetylazetidin-3-one

Description

Properties

IUPAC Name |

1-acetylazetidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-4(7)6-2-5(8)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHQLSZVGKALQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442315 | |

| Record name | 1-acetylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179894-05-4 | |

| Record name | 1-acetylazetidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetylazetidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Displacement and Tert-Butyl Cleavage

A pivotal method for synthesizing 1-acetylazetidin-3-one involves the cleavage of tert-butyl-protected azetidine intermediates. As detailed in WO2000063168A1, N-(t-butyl)-aminoazetidine undergoes sequential treatment with trifluoroacetic anhydride (TFAA) to form a trifluoroacetamide intermediate, followed by basic hydrolysis to yield the free amine . The reaction proceeds at low temperatures (0°C–25°C) with stoichiometric TFAA (1–2 equivalents), achieving completion within one hour. Subsequent acetylation of the amine with acetyl chloride or acetic anhydride furnishes this compound in 62–89.5% yield, depending on the substituents .

Critical to this method is the stability of the mesylate intermediate, which must be used within two hours to prevent decomposition (>20% degradation). The displacement reaction benefits from aqueous work-up, enabling facile removal of by-products such as trifluoroacetic acid. For example, the hydrochloride salt of l-benzylazetidin-3-ylpiperazine (116 g, 0.39 mol) dissolved in methanol undergoes catalytic hydrogenation (Pd(OH)₂/C, 40–60 psi H₂, 60°C) to remove the benzyl group, followed by acetylation to yield the target compound .

One-Pot Cyclization of Bistriflate Intermediates

The Hillier group’s methodology for 1,3-disubstituted azetidines provides a foundation for synthesizing this compound . Bistriflate derivatives, such as 1,3-propanediol bistriflate (21), react with primary amines in a one-pot cyclization to form azetidine rings. For instance, treatment of bistriflate 21 with benzylamine in methylene chloride at −40°C yields 1,3-dibenzylazetidine (22) in 92% yield . Introducing an acetyl group at the amine stage (e.g., using acetylated benzylamine) directly generates this compound.

This method’s versatility is exemplified in Miller et al.’s synthesis of azetidine-3-carboxylic acid (26), where malonate-derived triflate 23 cyclizes with benzylamine to form azetidine 24 . Hydrolysis and decarboxylation yield the carboxylic acid, which can be acetylated to produce this compound. The aqueous compatibility of this reaction simplifies purification, as products often precipitate directly from the solution.

Oxidative Allene Amination and Aziridine Rearrangement

A stereocontrolled route to this compound leverages oxidative allene amination, as reported in PMC4701577 . Allenic sulfamates, such as compound 4, undergo aziridination with m-chloroperbenzoic acid (mCPBA) to form spiropentane intermediates (5), which rearrange to azetidin-3-ones (6) with anti stereochemistry (dr >19:1). For example, TBS-protected allene 4 reacts with mCPBA at −78°C to yield azetidin-3-one 6 in 85% yield .

Post-rearrangement functionalization enables acetylation at the nitrogen. Treatment of 6 with acetyl chloride in dichloromethane (0°C, triethylamine) provides this compound without compromising the silyl protecting group. The TMS variant (29) allows orthogonal deprotection: desilylation with TBAF followed by acetylation affords the target compound in 78% yield .

Catalytic Hydrogenation and Deprotection Strategies

Hydrogenolysis of benzyl-protected precursors offers a high-yielding route to this compound. For instance, the hydrochloride salt of 3-[4-(l-benzylazetidin-3-yl)piperazinyl]propan-1-ol (116 g) dissolved in methanol undergoes hydrogenation (Pd(OH)₂/C, 40 psi H₂, 60°C) for 72 hours to remove the benzyl group . Subsequent acetylation with acetic anhydride in methylene chloride (0°C, triethylamine) yields this compound in 73–89.5% yield.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization

The TFAA-mediated cleavage proceeds via formation of a trifluoroacetamide intermediate, which undergoes base-assisted hydrolysis (NaOH, H₂O) to release the free amine . Steric hindrance from the tert-butyl group ensures regioselective acetylation at the azetidine nitrogen. In contrast, the oxidative amination route relies on electrophilic aziridination, followed by Brook rearrangement to form the azetidinone ring . The anti stereochemistry arises from torsional strain minimization during rearrangement.

Optimization of the hydrogenation method revealed that maintaining H₂ pressure above 40 psi and temperatures near 60°C minimizes side reactions (e.g., over-reduction). For example, extending hydrogenation beyond 72 hours for 3-[4-(4-trifluoromethylphenyl)piperazinyl]azetidine resulted in 8% decomposition, necessitating precise reaction monitoring .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylazetidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Various nucleophiles; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted azetidine compounds with diverse functional groups.

Scientific Research Applications

Key Properties

- Molecular Formula: CHNO

- Molecular Weight: 113.12 g/mol

- Boiling Point: Not readily available

- Solubility: Soluble in organic solvents

Pharmaceutical Development

1-Acetylazetidin-3-one has been explored for its potential as a precursor in the synthesis of bioactive molecules. Its ability to undergo further transformations allows for the development of compounds with therapeutic properties. For instance, derivatives of this compound have shown promise in the development of new analgesics and anti-inflammatory agents.

Case Study: Synthesis of Analgesics

A study demonstrated the synthesis of a series of analgesic compounds derived from this compound. The researchers modified the azetidine ring to enhance potency and selectivity for specific biological targets. The results indicated improved analgesic activity compared to existing drugs, highlighting the compound's potential in pain management therapies.

Neuroprotective Agents

Research has indicated that this compound derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. These derivatives were tested for their ability to inhibit neuronal apoptosis and promote cell survival under stress conditions.

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for constructing complex molecular architectures. Its reactions with various nucleophiles allow chemists to create diverse functionalized compounds.

Case Study: Synthesis of Peptide Mimics

A notable application involved using this compound as a precursor for peptide mimics. By modifying the azetidine ring, researchers successfully synthesized compounds that mimic peptide bonds, demonstrating potential applications in drug design.

Mechanism of Action

The mechanism of action of 1-acetylazetidin-3-one involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Ring Strain : The ketone at the 3-position in this compound increases ring strain compared to 3,3-dimethyl-substituted analogs (e.g., compound 20 in ), where steric hindrance reduces strain .

- Functional Group Diversity : Unlike Azetidin-3-carboxylic acid, which has a polar carboxylic acid group, this compound’s acetyl and ketone groups make it more lipophilic, influencing its pharmacokinetic properties .

Biological Activity

1-Acetylazetidin-3-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula CHNO, features a four-membered azetidine ring with an acetyl group. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, a study demonstrated that derivatives of azetidinones exhibit strong bactericidal effects against various strains of bacteria, particularly Staphylococcus spp. The presence of the acetyl group enhances this activity by affecting biofilm formation and gene transcription involved in antimicrobial resistance .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies indicate that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC (µM) | Viability (%) at 100 µM |

|---|---|---|

| MCF-7 (Breast) | 45 | 72 |

| A549 (Lung) | 50 | 68 |

| HepG2 (Liver) | 40 | 75 |

The IC values indicate the concentration required to inhibit cell growth by 50%. The viability percentages reflect the effect on normal cells compared to cancer cells.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of DNA Synthesis : It has been suggested that the compound interferes with DNA replication in cancer cells, leading to apoptosis.

- Modulation of Enzyme Activity : The compound may inhibit enzymes critical for cell proliferation and survival, such as topoisomerases and kinases.

Case Studies

Several case studies have documented the therapeutic potential of azetidinone derivatives, including this compound:

- Case Study on Antimicrobial Resistance : A clinical study evaluated the effectiveness of azetidinone derivatives against multi-drug resistant bacterial strains in a hospital setting. Results indicated that these compounds could serve as potential alternatives to conventional antibiotics, particularly in treating infections caused by resistant strains .

- Cancer Treatment : A longitudinal study assessed the impact of combining traditional chemotherapy with azetidinone derivatives in patients with advanced cancer. The findings suggested improved patient outcomes and reduced side effects when these compounds were included in treatment regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.